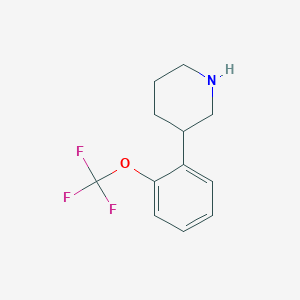![molecular formula C10H14F3NO B13013357 N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its three-dimensional structure and high degree of saturation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow the same principles as the synthetic routes mentioned above. The scalability of these methods is a key focus, with efforts being made to optimize the reaction conditions and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is explored for its potential as a bioisostere. This means it can mimic the properties of other functional groups in drug molecules, potentially leading to new therapeutic agents with improved solubility, potency, and metabolic stability .
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .
Mecanismo De Acción
The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the three-dimensional character of drug molecules, leading to better binding interactions with biological targets. This can result in increased potency and selectivity of the compound .
Comparación Con Compuestos Similares
- N-methyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness: What sets N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased metabolic stability and reduced non-specific binding, making it a valuable candidate in drug discovery .
Propiedades
Fórmula molecular |
C10H14F3NO |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
N-methyl-N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide |
InChI |
InChI=1S/C10H14F3NO/c1-7(15)14(2)6-8-3-9(4-8,5-8)10(11,12)13/h3-6H2,1-2H3 |
Clave InChI |
ZBVPFCYUWDYTFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC12CC(C1)(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


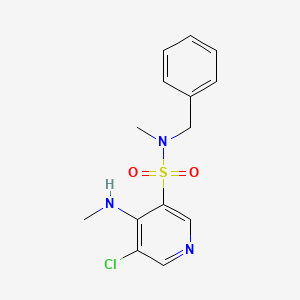

![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
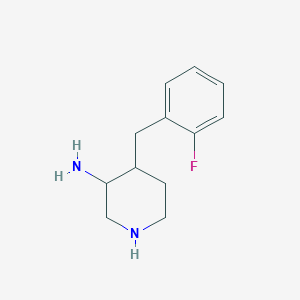
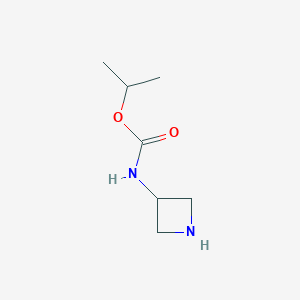

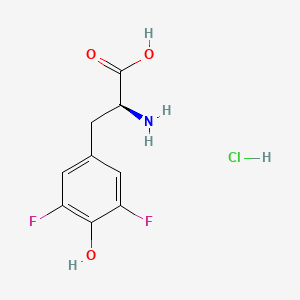
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)


